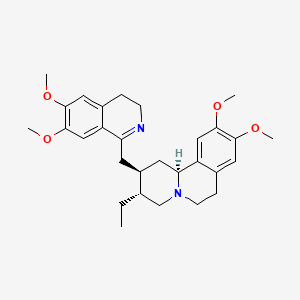

O-Methylpsychotrine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Methylpsychotrine is a member of isoquinolines.

科学研究应用

Antiviral Activity

O-Methylpsychotrine has been identified as a potent inhibitor of human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT). Studies have shown that it functions as an allosteric inhibitor, displaying unique kinetic properties that differentiate it from other polymerases. Specifically, it inhibits HIV-1 RT in a noncompetitive manner with respect to triphosphate substrates and shows selective activity against HIV-1 compared to other viral reverse transcriptases and mammalian polymerases .

Anti-SARS-CoV-2 Properties

Recent investigations have highlighted the potential of this compound as an anti-SARS-CoV-2 agent. Isoquinoline alkaloids, including this compound, have demonstrated significant antiviral effects against SARS-CoV-2, particularly through the inhibition of key viral proteins involved in replication . The compound's dual action as both an antiviral and anti-inflammatory agent positions it as a candidate for therapeutic use in COVID-19 treatment protocols.

Research Findings

- Anti-inflammatory Effects : Inhibition of the p38 MAPK signaling pathway contributes to its therapeutic potential against COVID-19.

- Clinical Relevance : While preclinical studies support its efficacy, further clinical trials are necessary to establish safety and effectiveness in human subjects .

Structure-Activity Relationship Studies

The structural characteristics of this compound are pivotal in determining its biological activity. Research has focused on understanding how modifications to its chemical structure can enhance or diminish its pharmacological effects. The presence of specific functional groups has been linked to increased binding affinity to target enzymes and receptors .

Potential Therapeutic Applications

Given its unique properties, this compound is being explored for various therapeutic applications:

- HIV Treatment : As a selective inhibitor of HIV-1 RT, it may contribute to the development of new antiretroviral therapies.

- COVID-19 Management : Its antiviral and anti-inflammatory properties suggest potential use in treating SARS-CoV-2 infections.

- Other Viral Infections : Preliminary data indicate that similar isoquinoline alkaloids could be effective against other viral pathogens .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for O-Methylpsychotrine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves methylating psychotrine precursors using reagents like methyl iodide or dimethyl sulfate under controlled alkaline conditions. To optimize yield, researchers should systematically vary reaction parameters (temperature, solvent polarity, stoichiometry) and monitor progress via TLC or HPLC . Characterization requires NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. For purity, HPLC with UV detection (λ = 254 nm) is recommended, alongside elemental analysis for new derivatives .

Q. What analytical techniques are critical for validating the identity of this compound in natural product extracts?

- Methodological Answer : High-resolution LC-MS/MS is essential for detecting this compound in complex matrices, using m/z values aligned with reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D experiments (COSY, HSQC), resolves stereochemical ambiguities. Comparative analysis with isolated natural samples or synthetic analogs is necessary to distinguish it from structural analogs like psychotrine .

Q. How should researchers design a literature review to identify gaps in this compound pharmacology?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to screen databases (PubMed, SciFinder) with keywords like "this compound," "alkaloid pharmacology," and "Psychotria species." Apply PICO (Population: in vitro/in vivo models; Intervention: This compound; Comparison: known alkaloids; Outcome: bioactivity metrics) to categorize studies. Track contradictions in reported IC₅₀ values or mechanisms using tools like Covidence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values in cancer cell lines) may arise from differences in assay protocols (e.g., incubation time, cell passage number). Conduct meta-analyses using standardized metrics (e.g., % inhibition at fixed concentrations) and apply statistical tests (ANOVA, Tukey’s HSD) to assess significance. Replicate key studies under controlled conditions, ensuring adherence to OECD guidelines for in vitro assays .

Q. What computational strategies are effective for predicting this compound’s molecular targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen this compound against protein databases (PDB, ChEMBL). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pair with transcriptomic or proteomic data (RNA-seq, SILAC) from treated cell lines to identify differentially expressed pathways .

Q. How to design a robust in vivo study to evaluate this compound’s neuropharmacological effects?

- Methodological Answer : Employ a randomized, blinded design using rodent models (e.g., Morris water maze for cognitive effects). Define dose ranges based on prior in vitro EC₅₀ values and include positive controls (e.g., donepezil for acetylcholine esterase inhibition). Monitor pharmacokinetics (plasma half-life via LC-MS) and histopathology to assess toxicity. Statistical power analysis (G*Power) ensures adequate sample size .

Q. Methodological Frameworks

Q. What ethical considerations apply to studies involving this compound isolation from endangered Psychotria species?

- Methodological Answer : Follow Nagoya Protocol guidelines for accessing genetic resources. Document plant collection permits and collaborate with local institutions for sustainable sourcing. For in vivo work, obtain IACUC approval and adhere to ARRIVE 2.0 guidelines for reporting animal studies .

Q. How to structure a research proposal for funding agencies focusing on this compound’s antiviral potential?

- Methodological Answer : Use the FINER criteria (Feasible: existing lab capacity; Interesting: novelty in antiviral mechanisms; Novel: unexplored RNA virus targets; Ethical: compliance with biosafety levels; Relevant: pandemic preparedness). Include milestones like in vitro screening (Month 1–3), in vivo efficacy (Month 6–9), and mechanistic studies (Month 12) .

Q. Data Presentation and Reproducibility

Q. What are best practices for presenting spectral data of this compound in publications?

- Methodological Answer : Include raw NMR spectra (δ values, coupling constants) and HR-MS data in supplementary materials. For novel derivatives, report melting points, optical rotation, and crystallographic data (if available). Use tables to compare key spectral features with literature values, highlighting deviations ≥5% .

Q. How to ensure reproducibility in this compound isolation protocols?

属性

CAS 编号 |

523-01-3 |

|---|---|

分子式 |

C29H38N2O4 |

分子量 |

478.6 g/mol |

IUPAC 名称 |

(2R,3R,11bS)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,25H,6-12,17H2,1-5H3/t18-,21-,25-/m0/s1 |

InChI 键 |

FBRKYRSUSJWLHH-HMHJJOSWSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC |

手性 SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC |

规范 SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC |

Key on ui other cas no. |

523-01-3 |

同义词 |

O-methyl-psychotrine O-methylpsychotrine O-methylpsychotrine sulfate hepatahydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。